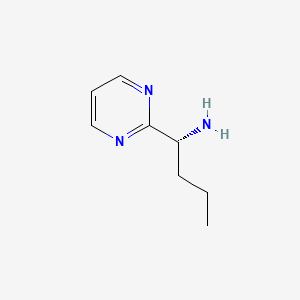
(1R)-1-(pyrimidin-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(pyrimidin-2-yl)butan-1-amine: is an organic compound that belongs to the class of amines. This compound features a pyrimidine ring attached to a butan-1-amine chain. The (1R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(pyrimidin-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine and butan-1-amine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(pyrimidin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-(pyrimidin-2-yl)butan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for probing biochemical processes.
Medicine
In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, such as those involved in cancer or infectious diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Wirkmechanismus
The mechanism of action of (1R)-1-(pyrimidin-2-yl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s stereochemistry can influence its binding affinity and activity, leading to specific effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(pyrimidin-2-yl)butan-1-amine: The stereoisomer of the compound with different spatial arrangement.
2-(butylamino)pyrimidine: A compound with a similar structure but lacking the specific stereochemistry.
1-(pyrimidin-2-yl)butan-2-amine: A structural isomer with the amine group attached to a different carbon atom.
Uniqueness
(1R)-1-(pyrimidin-2-yl)butan-1-amine is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for research and industrial applications where stereochemistry plays a crucial role.
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(1R)-1-pyrimidin-2-ylbutan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-2-4-7(9)8-10-5-3-6-11-8/h3,5-7H,2,4,9H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
KWEJJSPFMFOVOG-SSDOTTSWSA-N |
Isomerische SMILES |
CCC[C@H](C1=NC=CC=N1)N |
Kanonische SMILES |
CCCC(C1=NC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



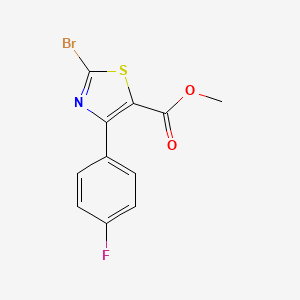
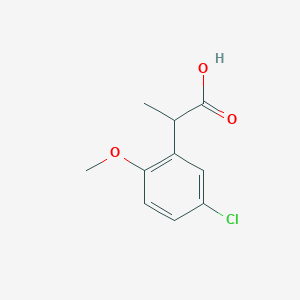
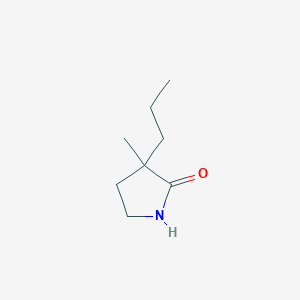

![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
![Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)
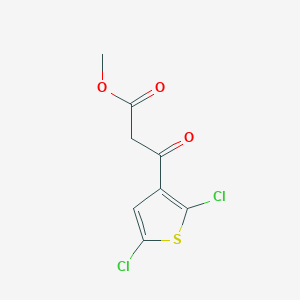
![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
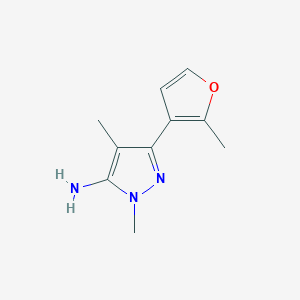
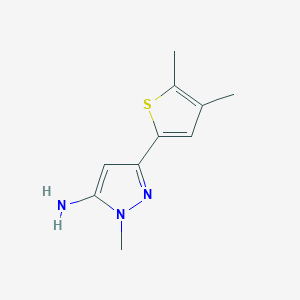
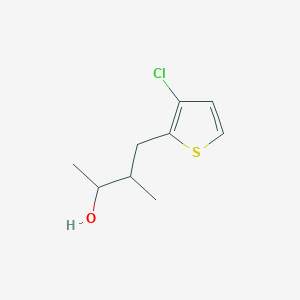
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
